1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
Description
1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is a spiro compound characterized by a unique structure that includes a spirocyclic framework with a fluorophenyl group. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-17(2)15(20)18(10-6-3-7-11-18)14(22-16(17)21)12-8-4-5-9-13(12)19/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXUIKUJMUUYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves the formation of the spirocyclic core followed by the introduction of the fluorophenyl group. One common method includes the reaction of a suitable diketone with a fluorinated aromatic compound under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique structural properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the spirocyclic core provides structural stability. The compound may inhibit or activate target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Similar spirocyclic structure but lacks the fluorophenyl group.
1,3-Dioxane-1,3-dithiane spiranes: Contains different heterocyclic rings within the spirocyclic framework.
1-Oxa-7-thia-4-azaspiro[4.5]decane: Features a different combination of heteroatoms in the spirocyclic structure.
Uniqueness
1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances its reactivity and potential as a pharmacophore in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
